molecular formula C12H11N3O3 B14400003 2-[(Z)-(3-Amino-1-hydroxypyridin-2(1H)-ylidene)amino]benzoic acid CAS No. 88369-79-3

2-[(Z)-(3-Amino-1-hydroxypyridin-2(1H)-ylidene)amino]benzoic acid

Cat. No.: B14400003
CAS No.: 88369-79-3
M. Wt: 245.23 g/mol
InChI Key: CNJXHSWNHKDMCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Z)-(3-Amino-1-hydroxypyridin-2(1H)-ylidene)amino]benzoic acid is an organic compound that belongs to the class of aminobenzoic acids. This compound is characterized by the presence of both an amino group and a carboxylic acid group attached to a benzene ring, making it amphoteric. It is a derivative of anthranilic acid, which is known for its applications in various fields including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-(3-Amino-1-hydroxypyridin-2(1H)-ylidene)amino]benzoic acid typically involves the condensation of primary amines with carbonyl compounds, forming Schiff bases. This reaction can be carried out using green chemistry approaches, such as using ethanol as a solvent and lemon juice as a catalyst . Another method involves the use of boron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction time and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-(3-Amino-1-hydroxypyridin-2(1H)-ylidene)amino]benzoic acid undergoes various chemical reactions including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into its corresponding amines.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions include quinones from oxidation, amines from reduction, and various substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

2-[(Z)-(3-Amino-1-hydroxypyridin-2(1H)-ylidene)amino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Z)-(3-Amino-1-hydroxypyridin-2(1H)-ylidene)amino]benzoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, such as amino-acid oxidases, by binding to their active sites and preventing substrate access . This inhibition can lead to various biological effects, including antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Z)-(3-Amino-1-hydroxypyridin-2(1H)-ylidene)amino]benzoic acid is unique due to its combination of a pyridine ring and an aminobenzoic acid structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

88369-79-3

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

2-[(3-amino-1-hydroxypyridin-2-ylidene)amino]benzoic acid

InChI

InChI=1S/C12H11N3O3/c13-9-5-3-7-15(18)11(9)14-10-6-2-1-4-8(10)12(16)17/h1-7,18H,13H2,(H,16,17)

InChI Key

CNJXHSWNHKDMCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=C2C(=CC=CN2O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.